5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
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Overview
Description
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a combination of pyridine, oxadiazole, and dihydropyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative. The pyridine and dihydropyridinone moieties are then introduced through subsequent reactions, often involving condensation and cyclization steps under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds share the oxadiazole moiety and have similar synthetic routes and applications.
1,2,4-oxadiazole derivatives: These compounds are known for their anticancer properties and are used in various medicinal applications.
Imidazole-containing compounds: These compounds have a broad range of biological activities and are used in drug development.
Uniqueness
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2/c21-20(22,23)16-4-2-1-3-14(16)11-27-12-15(5-6-17(27)28)19-25-18(26-29-19)13-7-9-24-10-8-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFBTELKUMOIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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